![molecular formula C20H31NO B14241849 (2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol CAS No. 505085-83-6](/img/structure/B14241849.png)
(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol is a complex organic compound characterized by its unique structural features. This compound contains a chiral center and an amino group, making it an interesting subject for various chemical studies. Its structure includes a dec-1-en-4-yl group attached to an amino group, which is further connected to a phenylbut-3-en-1-ol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a chiral auxiliary to introduce the necessary stereochemistry. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to more efficient and scalable production. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylbut-3-en-1-ol moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol can be compared with other amino alcohols and phenylbutenol derivatives.
- Compounds such as (2R)-2-amino-4-phenylbut-3-en-1-ol and (2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-but-3-en-1-ol share structural similarities.
Uniqueness
The unique combination of the dec-1-en-4-yl group and the phenylbut-3-en-1-ol moiety in (2R)-2-{[(4S)-Dec-1-yl]amino}-4-phenylbut-3-en-1-ol sets it apart from other similar compounds
Propiedades
Número CAS |
505085-83-6 |
|---|---|
Fórmula molecular |
C20H31NO |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
(2R)-2-[[(4S)-dec-1-en-4-yl]amino]-4-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C20H31NO/c1-3-5-6-10-14-19(11-4-2)21-20(17-22)16-15-18-12-8-7-9-13-18/h4,7-9,12-13,15-16,19-22H,2-3,5-6,10-11,14,17H2,1H3/t19-,20-/m1/s1 |
Clave InChI |
KBUWAMFMHTXBER-WOJBJXKFSA-N |
SMILES isomérico |
CCCCCC[C@@H](CC=C)N[C@@H](CO)C=CC1=CC=CC=C1 |
SMILES canónico |
CCCCCCC(CC=C)NC(CO)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


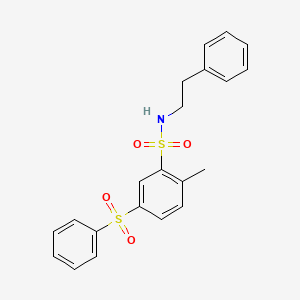
![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)
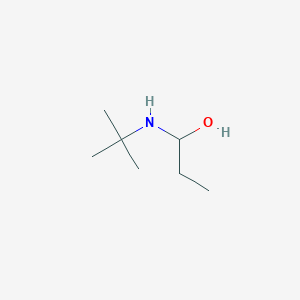
![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)

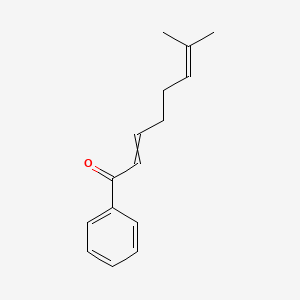
![2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-](/img/structure/B14241815.png)
![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
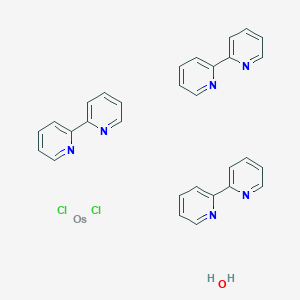
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
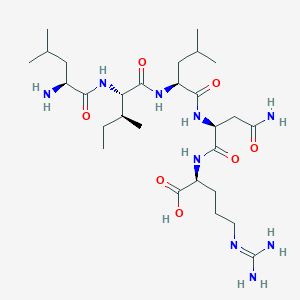
![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)


